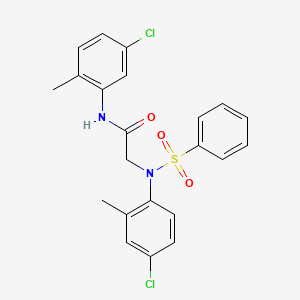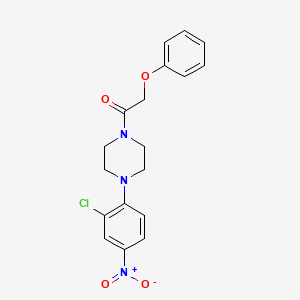
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as timolol, is a non-selective beta-adrenergic receptor blocker. It is commonly used to treat conditions such as hypertension, angina, and glaucoma.
Mécanisme D'action
Timolol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking these receptors, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
Timolol has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate, blood pressure, and cardiac output, as well as a decrease in the production of renin and aldosterone. It can also cause bronchoconstriction in patients with asthma and chronic obstructive pulmonary disease.
Avantages Et Limitations Des Expériences En Laboratoire
Timolol has a number of advantages and limitations when used in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating the beta-adrenergic receptor system. However, its non-selective nature can also make it difficult to study specific receptor subtypes, and its effects on other physiological systems can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor blockers, which could provide more targeted therapies with fewer side effects. Another area of interest is the investigation of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol's potential use in the treatment of other medical conditions, such as anxiety disorders and migraines. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol on the body.
Méthodes De Synthèse
Timolol can be synthesized through a multistep process involving the reaction of 2-chloro-5-methylphenol with 2-methyl-1H-benzimidazole to form 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. This intermediate is then reacted with isopropylamine to form the final product, 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
Applications De Recherche Scientifique
Timolol has been extensively studied for its therapeutic potential in various medical conditions. It has been shown to be effective in reducing intraocular pressure in patients with glaucoma, as well as in the treatment of hypertension and angina. Additionally, it has been investigated for its potential use in the treatment of migraines and anxiety disorders.
Propriétés
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-7-8-15(19)18(9-12)23-11-14(22)10-21-13(2)20-16-5-3-4-6-17(16)21/h3-9,14,22H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPRQQRGDIPOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5090903.png)
![3-[4-(2-naphthoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5090911.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)glycinamide](/img/structure/B5090917.png)
![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
